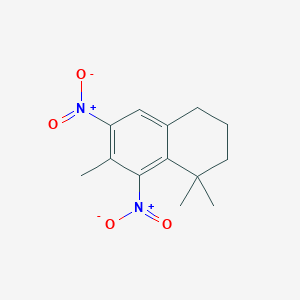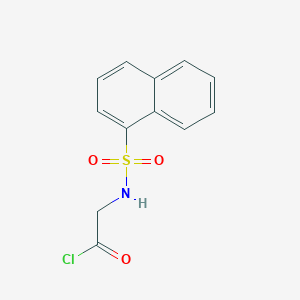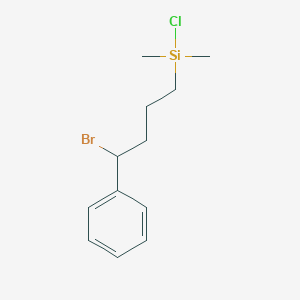
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane is an organosilicon compound characterized by the presence of a bromine atom, a phenyl group, and a chloro-dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-4-phenylbutyl)(chloro)dimethylsilane typically involves the reaction of 4-bromo-4-phenylbutyl chloride with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. A common method involves the use of a base such as triethylamine to facilitate the reaction and neutralize the hydrochloric acid formed as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The compound can be reduced to form corresponding silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of (4-azido-4-phenylbutyl)(chloro)dimethylsilane or (4-thiocyanato-4-phenylbutyl)(chloro)dimethylsilane.
Oxidation: Formation of (4-bromo-4-hydroxyphenylbutyl)(chloro)dimethylsilane.
Reduction: Formation of (4-bromo-4-phenylbutyl)(dimethyl)silane.
Aplicaciones Científicas De Investigación
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a labeling agent in biological assays due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-4-phenylbutyl)(chloro)dimethylsilane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing effect of the phenyl group, which stabilizes the transition state. The compound can also participate in cross-coupling reactions, forming new carbon-silicon bonds through palladium-catalyzed processes.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-4-phenylbutyl)dimethylsilane: Lacks the chloro group, making it less reactive in certain substitution reactions.
(4-Chloro-4-phenylbutyl)(chloro)dimethylsilane: Contains a chloro group instead of a bromo group, affecting its reactivity and applications.
(4-Phenylbutyl)(chloro)dimethylsilane: Lacks both the bromo and chloro groups, resulting in different chemical properties and reactivity.
Uniqueness
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane is unique due to the presence of both bromo and chloro groups, which confer distinct reactivity patterns and make it a versatile compound for various synthetic applications
Propiedades
Número CAS |
92741-13-4 |
|---|---|
Fórmula molecular |
C12H18BrClSi |
Peso molecular |
305.71 g/mol |
Nombre IUPAC |
(4-bromo-4-phenylbutyl)-chloro-dimethylsilane |
InChI |
InChI=1S/C12H18BrClSi/c1-15(2,14)10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
Clave InChI |
LRWGEUFLLSPCHY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCC(C1=CC=CC=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


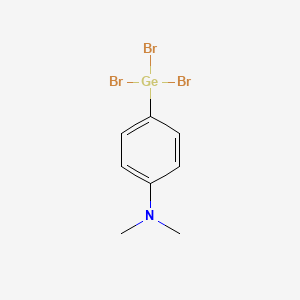
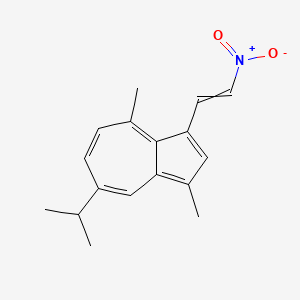
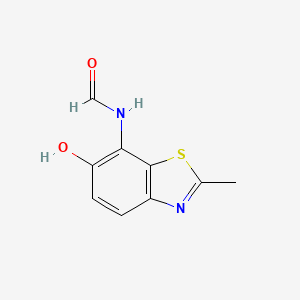
![1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-](/img/structure/B14352648.png)
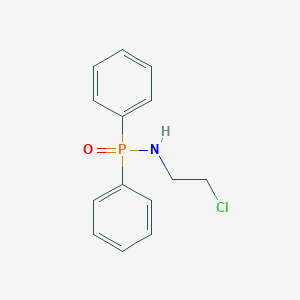
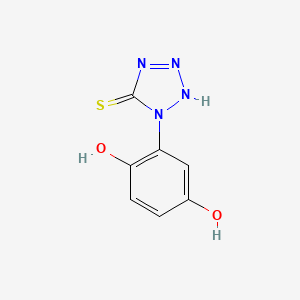
![5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran](/img/structure/B14352657.png)
![Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate](/img/structure/B14352665.png)

![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)
